3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with intricate molecular architecture. This compound falls within the class of heterocyclic organic molecules, characterized by the presence of both benzoxazole and pyrrolidine rings. Due to its unique structure, it holds potential utility across various domains of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d]oxazole core through cyclization reactions. Subsequent steps would incorporate the pyrrolidine and methylpyridazinyl groups via nucleophilic substitution or condensation reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Catalysts may be employed to enhance reaction rates and yields. Common methods include batch reactors for small-scale production and continuous flow reactors for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions including:
Oxidation: : Potential oxidation at the methylpyridazinyl group.
Reduction: : Reduction reactions could target the oxoethyl group.
Substitution: : Nucleophilic substitutions on the pyrrolidine ring are plausible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkyl halides, Grignard reagents.
Major Products
Depending on the reaction type and conditions, the compound can yield various products. Oxidation might produce carboxylated derivatives, reduction could lead to alcohols, and substitutions can generate a wide array of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a starting material for synthesizing more complex molecules. Its heterocyclic nature makes it valuable for creating pharmacologically active compounds.
Biology and Medicine
Due to its structural similarity to other bioactive molecules, it may serve as a lead compound in drug discovery, potentially targeting pathways related to neurological or inflammatory conditions.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific context in which the compound is used. For instance, in a biological setting, it might interact with specific enzymes or receptors, modulating their activity. In material science, its properties might influence the mechanical and thermal characteristics of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Lacks the methyl group on the pyridazine ring.
3-(2-(3-((6-methylpyridazin-3-yl)thio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Substitutes an oxygen atom with sulfur.
Uniqueness
The inclusion of the 6-methylpyridazinyl group distinguishes it from other similar compounds, potentially offering unique binding affinities and reactivity profiles in both chemical and biological contexts.
Voilà! A detailed dive into 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Intrigued by any specific section?
Properties
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-6-7-16(20-19-12)25-13-8-9-21(10-13)17(23)11-22-14-4-2-3-5-15(14)26-18(22)24/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRGFSQQIJSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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